
Naphthalene-1,8-diol
概要
説明
Naphthalene-1,8-diol, also known as 1,8-Dihydroxynaphthalene, is a member of the class of naphthalenediols . It is a white crystalline solid having polycyclic aromatic hydrocarbon . It is naturally present in crucial oils of various plants . It has a role as a fungal metabolite .
Synthesis Analysis
1,8-Dihydroxynaphthalene can be produced by caustic fusion of naphthosultone or naphthosultam, and by acid desulfonation of 1,8-dihydroxynaphthalene-4-sulfonic acid . It can also be synthesized by the reduction of 1,8-naphthalic anhydride using lithium aluminum hydride .
Molecular Structure Analysis
The empirical formula of Naphthalene-1,8-diol is C10H8O2 . Its molecular weight is 160.17 . The SMILES string representation is Oc1cccc2cccc(O)c12 .
Chemical Reactions Analysis
Naphthalene derivatives exhibit unique photo physical and chemical properties . They have rigid plane and large π-electron conjugation . They show powerful excimer emission in concentrated solutions because of neighboring molecule’s attraction .
Physical And Chemical Properties Analysis
Naphthalene-1,8-diol is a solid with a melting point of 137-143 °C . It exhibits strong fluorescence, electroactivity, and photostability . It has high quantum yield and excellent photostability . Naphthalene based fluorescence probes due to hydrophobic nature exhibit excellent sensing and selectivity properties towards anions and cations .
科学的研究の応用
Synthesis of Spiromamakone A Analogs
Naphthalene-1,8-diol serves as an intermediate in the synthesis of benzo analogs of spiromamakone A . Spiromamakone A and its analogs are compounds of interest due to their potential biological activities, including anti-cancer properties.
Preparation of Naphthopyran Derivatives
This compound is utilized as a starting material for synthesizing naphthopyran derivatives . Naphthopyrans are known for their applications in organic electronics, photonics, and as photochromic materials.
Total Synthesis of Palmarumycin CP17 Analogs
1,8-Naphthalenediol is an intermediate in the total synthesis of palmarumycin CP17 analogs . Palmarumycin CP17 is a natural product with notable antifungal and antibacterial activities, making its analogs valuable for pharmaceutical research.
Fluorescence Probes for Detection and Imaging
Naphthalene derivatives, including 1,8-Naphthalenediol, are efficient fluorescence probes for detecting and imaging purposes . Their strong fluorescence, electroactivity, and photostability make them suitable for a variety of applications, such as in bioimaging and as sensors in chemical biology.
Photophysical Property Investigation
The photophysical properties of naphthalene derivatives are extensively studied using techniques like UV-visible spectroscopy and fluorescence spectroscopy . These studies are crucial for the development of new fluorescent materials and understanding their behavior in different environments.
Organic Electronic Appliances Construction
Introducing the naphthalene moiety into conjugated probe systems improves photostability, making naphthalene derivatives, including 1,8-Naphthalenediol, excellent candidates for constructing organic electronic appliances .
Medical Test Reagent
Naphthalene-1,8-diol can be used as a reagent for various medical tests . Its specific interactions with other substances make it a valuable tool in diagnostic assays and clinical research.
Glycerate Detection
It is also employed as a spot test reagent for glycerate detection . This application is particularly useful in biochemical studies where glycerate is a compound of interest.
Safety And Hazards
将来の方向性
Naphthalene-1,8-diol can be used as an intermediate in the preparation of benzo analogs of spiromamakone A . It can also be used as a starting material to synthesize naphthopyran derivatives . It is an intermediate in the total synthesis of palmarumycin CP17 analogs . Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances .
特性
IUPAC Name |
naphthalene-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENHRRVNRZBNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205435 | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,8-diol | |
CAS RN |
138999-35-6, 569-42-6 | |
| Record name | 1,8-Naphthalenediol, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138999-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dihydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DIHYDROXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEW2VB8R33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



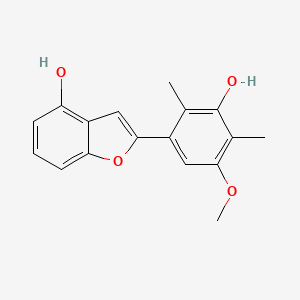
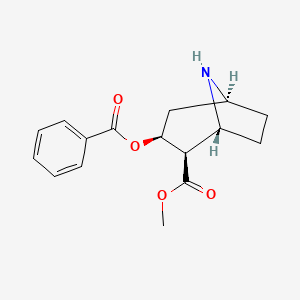
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)
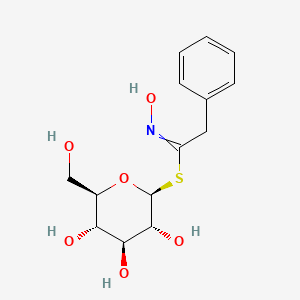
![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)
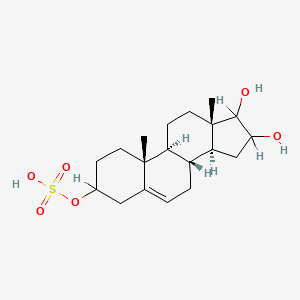
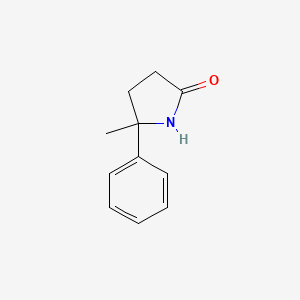
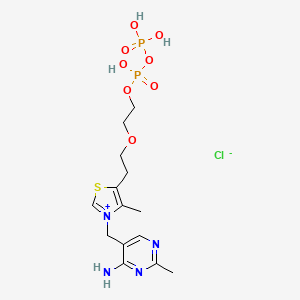
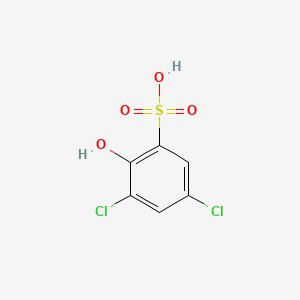
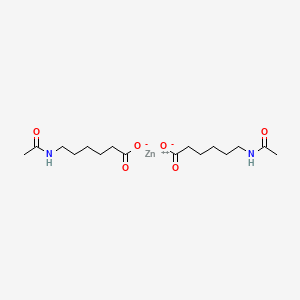
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one,4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-](/img/structure/B1214137.png)